(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid
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Overview
Description
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid is a chiral compound that has garnered significant interest in the pharmaceutical industry. This compound is particularly notable for its role as an intermediate in the synthesis of Ticagrelor, a medication used to reduce the risk of thrombotic cardiovascular events.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid involves several key steps. One method includes the cyclopropanization reaction, followed by the conversion of the resulting compound into acid amides. This is then subjected to Hofmann degradation to yield the desired product. The final step involves forming a salt with D-Mandelic Acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process typically involves CBS asymmetric reduction reactions, where borine tetrahydrofuran or borine N,N-diethylaniline is used as the reducing agent. The catalyst for these reactions is often a compound with a specific structure designed to facilitate the reduction .
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to achieve desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation and reducing agents such as borine tetrahydrofuran for reduction. Substitution reactions often involve nucleophiles that can replace specific functional groups on the compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluorophenyl derivatives, while reduction can produce various cyclopropanamine derivatives .
Scientific Research Applications
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex molecules. In biology, it serves as a tool for studying enzyme interactions and metabolic pathways. In medicine, its primary application is in the synthesis of Ticagrelor, which is used to treat acute coronary syndromes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid involves its interaction with specific molecular targets. In the case of Ticagrelor, the compound acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and reducing the risk of thrombotic events. The molecular pathways involved include the inhibition of ADP-induced platelet activation, which is crucial for preventing clot formation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid include other difluorophenyl derivatives and cyclopropanamine compounds. Examples include (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine .
Uniqueness: What sets this compound apart is its specific chiral configuration and its role as a key intermediate in the synthesis of Ticagrelor. This unique combination of properties makes it a valuable compound in both research and pharmaceutical applications .
Properties
Molecular Formula |
C17H17F2NO3 |
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Molecular Weight |
321.32 g/mol |
IUPAC Name |
(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,8H,4,12H2;1-5,7,9H,(H,10,11)/t6-,8+;7-/m01/s1 |
InChI Key |
RYGWYQLKZLPBNG-UZQPLBNCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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